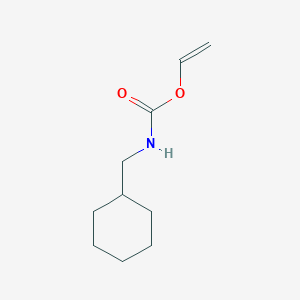
Ethenyl (cyclohexylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl (cyclohexylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. The compound features a vinyl group (ethenyl) attached to a carbamate moiety, which is further linked to a cyclohexylmethyl group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl (cyclohexylmethyl)carbamate typically involves the reaction of cyclohexylmethylamine with vinyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows: [ \text{Cyclohexylmethylamine} + \text{Vinyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction. The product is then purified using distillation or recrystallization techniques to obtain high purity this compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of cyclohexylmethylamine and vinyl alcohol.
Oxidation: The vinyl group can be oxidized using oxidizing agents such as potassium permanganate or ozone, resulting in the formation of corresponding aldehydes or carboxylic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, ozone, or other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Cyclohexylmethylamine and vinyl alcohol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Ethenyl (cyclohexylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with carbamate groups.
Medicine: Investigated for its potential use in drug design, particularly as a prodrug that can release active compounds in a controlled manner.
Industry: Utilized in the production of polymers and resins due to its reactive vinyl group.
Mécanisme D'action
The mechanism of action of ethenyl (cyclohexylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The vinyl group can also participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Methyl (cyclohexylmethyl)carbamate: Similar structure but with a methyl group instead of a vinyl group.
Ethyl (cyclohexylmethyl)carbamate: Similar structure but with an ethyl group instead of a vinyl group.
Vinyl (cyclohexyl)carbamate: Similar structure but without the methyl group.
Uniqueness: Ethenyl (cyclohexylmethyl)carbamate is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
57933-90-1 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
ethenyl N-(cyclohexylmethyl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12) |
Clé InChI |
BNRUQGXSDYAYPF-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)NCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



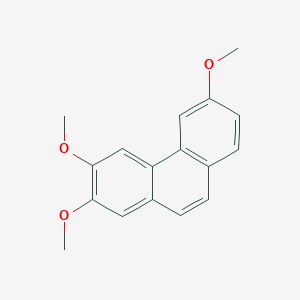
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
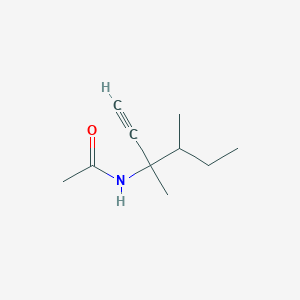


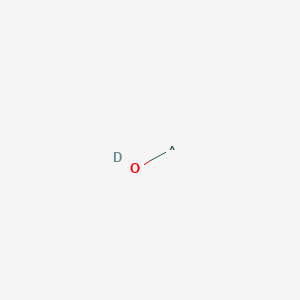
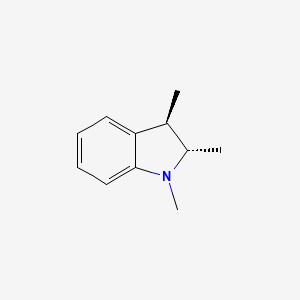
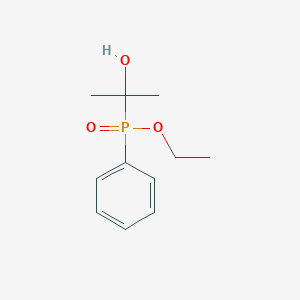
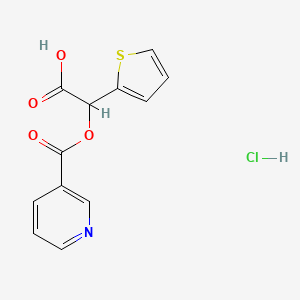

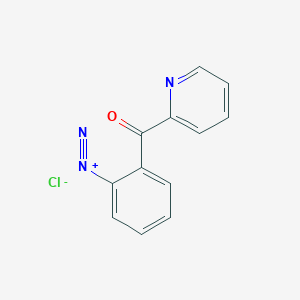
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)

